molecular formula C13H28NO6P B11558396 Dipropan-2-yl (2-hydroxy-1-nitroheptan-2-yl)phosphonate

Dipropan-2-yl (2-hydroxy-1-nitroheptan-2-yl)phosphonate

Katalognummer: B11558396
Molekulargewicht: 325.34 g/mol
InChI-Schlüssel: MRTFCCABPVSYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is an organic compound characterized by the presence of a phosphonate group, a nitro group, and a hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE typically involves the enantioselective nitroaldol reaction of α-ketophosphonates and nitromethane . This reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.

Major Products

Wissenschaftliche Forschungsanwendungen

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity to target molecules. The phosphonate group enhances its stability and facilitates its incorporation into larger molecular frameworks.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H28NO6P

Molekulargewicht

325.34 g/mol

IUPAC-Name

2-di(propan-2-yloxy)phosphoryl-1-nitroheptan-2-ol

InChI

InChI=1S/C13H28NO6P/c1-6-7-8-9-13(15,10-14(16)17)21(18,19-11(2)3)20-12(4)5/h11-12,15H,6-10H2,1-5H3

InChI-Schlüssel

MRTFCCABPVSYJF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C[N+](=O)[O-])(O)P(=O)(OC(C)C)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.